![molecular formula C5H9ClN4 B11730975 4-(Aminomethyl)pyrimidin-2-amine hydrochloride](/img/structure/B11730975.png)
4-(Aminomethyl)pyrimidin-2-amine hydrochloride
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Overview
Description
4-(Aminomethyl)pyrimidin-2-amine hydrochloride is a chemical compound with the molecular formula C5H8N4·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)pyrimidin-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: The intermediate product undergoes aromatization to form the pyrimidine structure.
S-Methylation: The compound is then subjected to S-methylation.
Oxidation: The next step involves oxidation to form methylsulfonyl compounds.
Formation of Guanidines: Finally, guanidines are formed with suitable amines.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)pyrimidin-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where different functional groups can replace the amino or methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce halogenated pyrimidines .
Scientific Research Applications
Chemical Properties and Mechanism of Action
4-(Aminomethyl)pyrimidin-2-amine hydrochloride has the molecular formula C5H9ClN4. It is a derivative of pyrimidine, which is known for its role as a building block in organic synthesis. The compound primarily targets the serine/threonine protein kinase PLK4, which is crucial for cell division and growth regulation. Inhibition of PLK4 can disrupt cell cycle progression, particularly in cancer cells where this kinase is often overexpressed .
Scientific Research Applications
The applications of this compound are diverse:
Chemistry
- Building Block : This compound serves as a fundamental building block in the synthesis of more complex organic molecules.
- Synthesis of Derivatives : It is involved in the preparation of various derivatives that have potential therapeutic applications.
Biology
- Enzyme Interactions : The compound is utilized in studying enzyme interactions, particularly with kinases.
- Binding Studies : It acts as a ligand in binding studies to explore its interactions with biological targets.
Pharmaceuticals
- Cancer Research : Its ability to inhibit PLK4 makes it a candidate for developing anticancer therapies. Studies have shown that related compounds exhibit significant antiproliferative activity against various cancer cell lines .
- Antimicrobial Activity : Some derivatives of pyrimidine compounds have demonstrated antimicrobial properties, indicating potential applications in treating infections .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Target | IC50 (µM) | Cell Line |
---|---|---|---|
This compound | PLK4 | TBD | Various cancer cell lines |
Pyrimidine derivative A | PKB | 12.5 | A549 (lung cancer) |
Pyrimidine derivative B | PKB | 15.0 | MCF-7 (breast cancer) |
Table 2: Comparison with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
4-(Aminomethyl)piperidine | Piperidine ring | Moderate inhibition of kinases |
2-amino-4-methylpyridine | Methyl group substitution | Low activity against cancer cells |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of pyrimidine derivatives, compounds similar to this compound were tested against A549 and MCF-7 cell lines. The results indicated significant cytotoxicity, suggesting that these compounds could serve as leads for new anticancer agents .
Case Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition demonstrated that derivatives of this compound effectively inhibit PLK4 activity, leading to reduced cell proliferation in vitro. This finding highlights the potential for developing targeted therapies for cancers characterized by PLK4 overexpression .
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound has a similar pyrimidine structure but with a trifluoromethyl group instead of an aminomethyl group.
2-Aminopyrimidine: Another similar compound with a simpler structure, lacking the aminomethyl group.
Uniqueness
4-(Aminomethyl)pyrimidin-2-amine hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties
Biological Activity
4-(Aminomethyl)pyrimidin-2-amine hydrochloride is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article aims to consolidate the findings from various studies to provide a comprehensive overview of its biological activity, including in vitro and in vivo evaluations, structure-activity relationships (SAR), and molecular docking studies.
Chemical Structure and Synthesis
The compound this compound features an aminomethyl group attached to the pyrimidine ring. The synthesis typically involves the reaction of 2-amino-4,6-dichloropyrimidine with various amines under controlled conditions to yield derivatives with enhanced biological properties .
Anticancer Properties
Several studies have shown that compounds related to 4-(aminomethyl)pyrimidin-2-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the 4-(aminomethyl)benzamide fragment have demonstrated potent inhibitory activity against receptor tyrosine kinases (RTKs) such as EGFR, HER-2, and PDGFR, with some analogues achieving over 90% inhibition at low nanomolar concentrations .
Table 1: Cytotoxicity of Pyrimidine Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 11 | HeLa | 0.5 | EGFR Inhibition |
Compound 13 | K562 | 0.4 | HER-2 Inhibition |
Compound 24 | A172 | 0.3 | PDGFR Inhibition |
Antimalarial Activity
In addition to anticancer properties, some derivatives of aminopyrimidine have been evaluated for their antimalarial activity. For instance, certain compounds demonstrated effective inhibition against chloroquine-resistant strains of Plasmodium falciparum, showing IC50 values in the nanomolar range . The binding studies indicated strong interactions with heme and DNA, which are crucial for targeting malaria parasites.
Table 2: Antimalarial Activity of Aminopyrimidine Derivatives
The mechanisms through which 4-(aminomethyl)pyrimidin-2-amine exerts its biological effects are multifaceted:
- Inhibition of Protein Kinases : The compound has shown a strong ability to inhibit various protein kinases involved in cancer progression.
- DNA Binding : Some derivatives have demonstrated the ability to bind DNA, disrupting replication processes in cancer cells.
- Interaction with Heme : The antimalarial activity is partly attributed to the interaction with heme, critical for the survival of malaria parasites.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities and interactions of 4-(aminomethyl)pyrimidin-2-amine with target proteins. These studies suggest that the compound can effectively fit into the active sites of various kinases and enzymes, providing insights into its potential efficacy as a therapeutic agent .
Table 3: Docking Results for Selected Compounds
Compound | Target Protein | Binding Affinity (kcal/mol) |
---|---|---|
Compound X | EGFR | -9.5 |
Compound Y | DHFR | -8.7 |
Case Studies
Recent case studies have highlighted the effectiveness of aminopyrimidine derivatives in clinical settings. For example, a study involving a new series of pyrimidines showed significant tumor regression in murine models when treated with specific derivatives .
Properties
Molecular Formula |
C5H9ClN4 |
---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
4-(aminomethyl)pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c6-3-4-1-2-8-5(7)9-4;/h1-2H,3,6H2,(H2,7,8,9);1H |
InChI Key |
YMSRSTVNKLNEAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1CN)N.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.